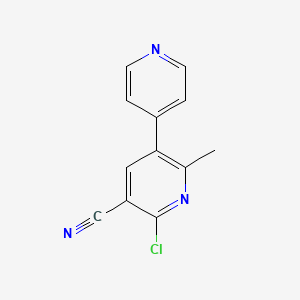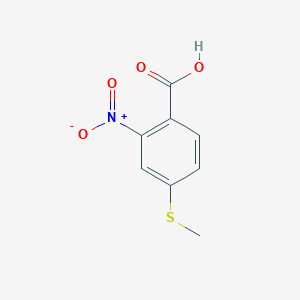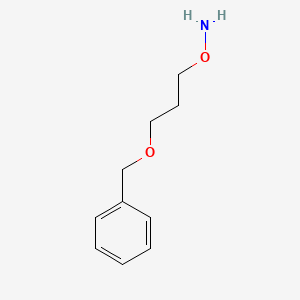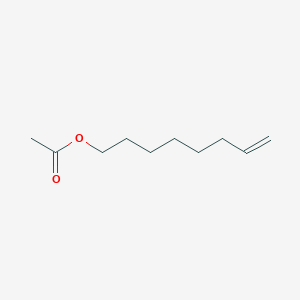![molecular formula C14H19NO4 B1315626 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 96449-62-6](/img/structure/B1315626.png)
1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Maillard Reactions and Melanoidin Formation
- A study investigated the Maillard reaction system of 2-deoxy-D-ribose/methyl 4-aminobutyrate, identifying N-substituted 2-(hydroxymethyl)pyrrole as a major product. This compound's extraordinary reactivity suggests its significance in melanoidin formation in Maillard reactions, with potential antioxidative activity (Tressl et al., 1998).
Chemical Synthesis and Reactions
- Research by Fan, Li, and Wang (2009) described a one-pot oxidative decarboxylation-Friedel–Crafts reaction involving derivatives of pyrrolidine-2,5-dione. This study highlights the compound's role in chemical synthesis and potential applications in creating complex molecules (R. Fan et al., 2009).
Molecular Structure Analysis
- Burgess et al. (1998) conducted a study on the molecular structures of N-Aryl-Substituted 3-hydroxypyridin-4-ones, which include compounds related to 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one. They found that these compounds exhibit hydrogen-bonded dimeric pairs (J. Burgess et al., 1998).
Synthesis of Medicinal Molecules
- Rubtsova et al. (2020) discussed the synthesis of pyrrolidin-2-ones derivatives, emphasizing their significance in creating new medicinal molecules with improved biological activity. This study highlights the potential pharmaceutical applications of compounds like 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one (D. D. Rubtsova et al., 2020).
Antioxidant Properties
- A study focused on the synthesis and antioxidant activity evaluation of 3-pyrroline-2-ones, which are structurally related to 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one. The research found significant radical scavenging activity, suggesting potential applications in antioxidant therapies (N. Nguyen et al., 2022).
Applications in Alzheimer's Research
- Gupta et al. (2020) synthesized N-benzylated pyrrolidin-2-one derivatives and evaluated them for anti-Alzheimer's activity. This indicates the potential use of compounds like 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one in developing treatments for neurodegenerative diseases (M. Gupta et al., 2020).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-12-4-3-10(5-13(12)19-2)7-15-8-11(9-16)6-14(15)17/h3-5,11,16H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZCXJUQRZHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(CC2=O)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540344 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
CAS RN |
96449-62-6 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

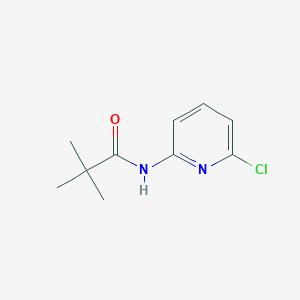
![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)
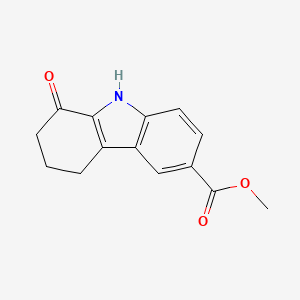
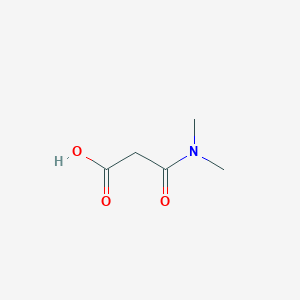
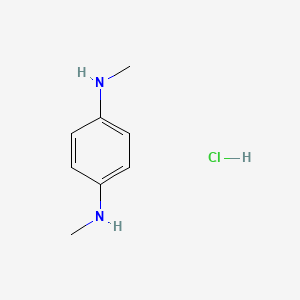
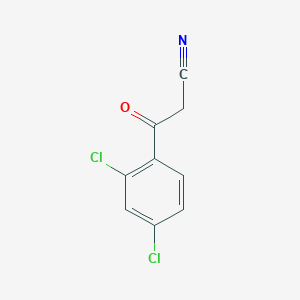
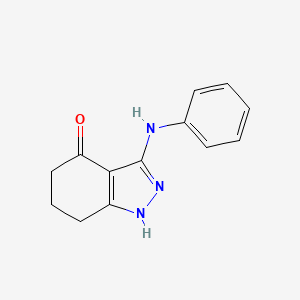
![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)
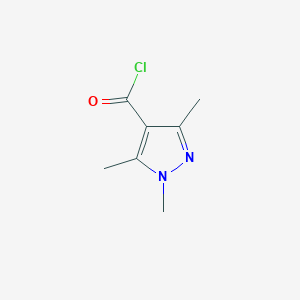
![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)
